Superior TRH-DE Inhibition Potency Compared to CPHNA
Glp-Asn-Pro-AMC demonstrates an approximately 8.2-fold higher potency for TRH-DE inhibition compared to the classic inhibitor CPHNA. The Ki value for Glp-Asn-Pro-AMC was determined to be 0.97 μM, while CPHNA exhibits a Ki of 8 μM under comparable assay conditions [1]. This significant difference in binding affinity translates to more effective enzyme blockade at lower concentrations, a critical factor for in vitro and in vivo experiments where high inhibitor concentrations may introduce off-target effects.
| Evidence Dimension | Inhibition Constant (Ki) for TRH-DE |
|---|---|
| Target Compound Data | 0.97 μM |
| Comparator Or Baseline | CPHNA: 8 μM |
| Quantified Difference | 8.2-fold lower Ki (higher potency) for Glp-Asn-Pro-AMC |
| Conditions | Porcine brain TRH-DE, fluorometric assay using TRH-AMC as substrate [1] |
Why This Matters
Procurement of Glp-Asn-Pro-AMC over CPHNA is justified by its >8-fold greater potency, enabling more complete enzyme inhibition at lower working concentrations and reducing the risk of off-target activities in complex biological systems.
- [1] Kelly, J. A., et al. (2005). Compounds That Modulate Trh Actions. U.S. Patent Application Publication No. US 2007/0265202 A1. View Source
